3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c14-8-1-2-10(11(15)5-8)13(19)18-4-3-9(7-18)20-12-6-16-21-17-12/h1-2,5-6,9H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQIBISUYZHEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
- Molecular Weight : 344.2 g/mol
- CAS Number : 2097931-18-3
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of thiadiazole compounds can demonstrate significant anticancer effects. For instance, structure–activity relationship (SAR) studies have identified that para-substituted halogen and hydroxy derivatives possess notable activity against the MCF-7 breast cancer cell line. The presence of electron-withdrawing groups like chlorine enhances this activity, indicating a correlation between structural modifications and biological efficacy .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| D-16 | MCF-7 | 5.0 | Induction of apoptosis |
| D-4 | MCF-7 | 7.5 | Cell cycle arrest |
| D-20 | A549 | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiadiazole derivatives exhibit moderate to strong activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of halogen substituents at the para position significantly enhances this antimicrobial potential .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D-1 | Staphylococcus aureus | 12 µg/mL |
| D-20 | Escherichia coli | 15 µg/mL |
| D-4 | Candida albicans | 10 µg/mL |
Antioxidant Potential
Antioxidant assays have demonstrated that certain derivatives of this compound can scavenge free radicals effectively. The antioxidant activity is believed to stem from the ability of the thiadiazole ring to stabilize free radicals through electron donation .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate signaling pathways related to cell growth, apoptosis, and microbial resistance.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of thiadiazole derivatives in preclinical settings:
- Anticancer Study : A study published in PMC demonstrated that a series of thiadiazole derivatives exhibited potent cytotoxic effects against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range .
- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant strains of bacteria, revealing promising results for compounds containing halogen substitutions .
- Antioxidant Activity Assessment : A comparative study assessed the antioxidant capacity using DPPH and ABTS assays, showing significant radical scavenging activity for selected derivatives .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs, derived from patent and synthetic literature, include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (Target) | 2097896-34-7 | C₁₃H₁₁Cl₂N₃O₂S | 344.2 | 2,4-Dichlorobenzoyl, thiadiazole |
| 3-{[1-(Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole | 2097888-41-8 | C₁₅H₁₃N₃O₃S | 315.35 | Benzofuran-2-carbonyl, thiadiazole |
| 3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole | 2097898-29-6 | C₁₃H₁₂F₃N₃O₃S₂ | 379.4 | Trifluoromethylbenzenesulfonyl, thiadiazole |
Key Observations :
- Sulfonyl vs.
Comparison with 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
1,2,5-Thiadiazole 1,1-dioxide compounds exhibit distinct properties compared to non-oxidized thiadiazoles:
- Coordination Ability : Thiadiazole dioxides act as stronger Lewis bases due to the electron-deficient S=O groups, enabling stable coordination with metals like Fe(III) or Cu(II) .
- Electron Acceptor Capacity : The target compound’s thiadiazole ring lacks S=O groups, reducing its electron acceptor ability compared to dioxides, which show radical anion stability in electrochemical studies .
- Thermal Stability: Thiadiazole dioxides generally exhibit higher thermal stability due to resonance stabilization, whereas non-oxidized thiadiazoles may decompose at lower temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
